Eupalitin (CAS 29536-41-2) is an O-methylated flavonol, a class of flavonoids characterized by a specific chemical structure that includes a methoxy group. This structural feature distinguishes it from more common, non-methylated parent flavonoids like kaempferol and quercetin. The presence and position of the methyl group can significantly alter key physicochemical properties such as solubility, stability, and lipophilicity. These modifications directly influence the compound's metabolic fate and biological activity, making the selection between Eupalitin and its close analogs a critical procurement decision for reproducible research and formulation.
Substituting Eupalitin with its non-methylated precursor kaempferol, the related flavonol quercetin, or a crude plant extract is often unviable for controlled experimental or formulation work. The O-methylation in Eupalitin is not a trivial modification; it fundamentally alters metabolic stability by protecting hydroxyl groups from rapid conjugation and degradation, a primary metabolic pathway for flavonoids like kaempferol and quercetin. This structural change can also decrease polarity, affecting solubility in aqueous versus non-polar solvents and altering interactions with biological targets. Procuring a crude extract introduces significant variability from other bioactive compounds, making it impossible to attribute observed effects to Eupalitin alone and compromising experimental reproducibility. Therefore, the specific molecular structure of Eupalitin necessitates its direct procurement for studies where metabolic stability, specific bioactivity, or formulation characteristics are critical parameters.
In studies of xanthine oxidase (XO), an enzyme linked to hyperuricemia, methylated metabolites of quercetin demonstrate significantly enhanced inhibitory activity over the parent compound. The methylated quercetin derivatives isorhamnetin and tamarixetin, which share structural similarities with Eupalitin, showed IC50 values for XO inhibition between 0.2–0.7 µM. This is substantially more potent than the parent compound, quercetin, which had an IC50 of 1.4 µM in the same study. Another study reported a Ki value for quercetin of 1.2 ± 0.7 μM.
| Evidence Dimension | Xanthine Oxidase Inhibition (IC50) |
| Target Compound Data | Not directly measured, but analogous methylated flavonoids show 0.2–0.7 µM |
| Comparator Or Baseline | Quercetin: 1.4 µM; Ki of 1.2 ± 0.7 μM |
| Quantified Difference | Analogous methylated forms are ~2-7 times more potent than Quercetin. |
| Conditions | In vitro enzymatic assay with xanthine or 6-mercaptopurine as substrate. |
For researchers screening for potent and specific enzyme inhibitors, Eupalitin's methylated structure suggests a higher likelihood of potent activity compared to more common, non-methylated flavonoids.
The O-methylation of flavonoids like Eupalitin generally decreases polarity and reduces the number of available hydroxyl groups for hydrogen bonding, which in turn decreases aqueous solubility while potentially increasing lipophilicity. This is a critical handling and formulation parameter. While non-methylated flavonoids like quercetin are poorly soluble in water, their methoxy derivatives often show even lower aqueous solubility but improved permeability. This shift in physicochemical properties is a key differentiator for procurement, especially in formulation development for specific delivery systems or for studies where membrane permeability is a factor.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Expected to be lower than non-methylated analogs. |
| Comparator Or Baseline | Parent flavonoids (e.g., Kaempferol, Quercetin) are generally poorly water-soluble. |
| Quantified Difference | Not quantified in a direct comparison, but the presence of methoxy groups is known to decrease aqueous solubility. |
| Conditions | General physicochemical property at room temperature. |
This makes Eupalitin a distinct choice for formulation in non-aqueous systems or for applications where increased lipophilicity and membrane transport are desired over aqueous solubility.
Flavonoids like kaempferol and quercetin undergo extensive first-pass metabolism, primarily through glucuronide and sulfate conjugation in the small intestine and liver, which limits the systemic availability of the active aglycone. O-methylation, as seen in Eupalitin, protects one of the hydroxyl groups that would otherwise be a primary site for this rapid conjugation. This structural protection leads to increased metabolic stability and potentially higher bioavailability of the parent compound in *in vivo* and cell culture systems. Methylated quercetin metabolites, for instance, are found circulating in plasma, demonstrating their stability post-absorption.
| Evidence Dimension | Metabolic Conjugation (First-Pass Effect) |
| Target Compound Data | O-methylation protects against rapid conjugation. |
| Comparator Or Baseline | Kaempferol and Quercetin are rapidly metabolized via glucuronidation and sulfation. |
| Quantified Difference | Qualitative; methylation blocks a key site of metabolic breakdown. |
| Conditions | In vivo or in situ metabolism in the small intestine and liver. |
For cell-based or in vivo studies, procuring Eupalitin over its non-methylated analogs provides a higher probability that the intended test compound remains intact and active for a longer duration.
Based on evidence that methylation can enhance inhibitory potency against enzymes like xanthine oxidase, Eupalitin is a logical choice for screening libraries intended to find novel, potent inhibitors for metabolic or inflammatory targets. Its use is prioritized over quercetin when higher potency is a key screening objective.
In experimental models where the rapid metabolism of test compounds can confound results, Eupalitin is the preferred molecule over kaempferol or quercetin. Its O-methylated structure provides a shield against rapid conjugation, ensuring that the observed biological effects are more likely attributable to the parent compound over a longer time course.
The increased lipophilicity and decreased polarity resulting from O-methylation make Eupalitin a suitable candidate for formulation in lipid-based or other non-aqueous delivery systems. It should be selected over more polar, non-methylated flavonoids when developing formulations for transdermal or other delivery routes where membrane permeability is critical.
As a purified compound, Eupalitin serves as an essential analytical reference standard for identifying and quantifying its presence in complex mixtures, such as plant extracts or biological samples from metabolic studies. This is a role that a crude, uncharacterized extract cannot fulfill.